Amino-(1-methyl-1H-indol-3-YL)-acetic acid Amino-(1-methyl-1H-indol-3-YL)-acetic acid
Brand Name: Vulcanchem
CAS No.: 1000058-38-7
VCID: VC3918024
InChI: InChI=1S/C11H12N2O2/c1-13-6-8(10(12)11(14)15)7-4-2-3-5-9(7)13/h2-6,10H,12H2,1H3,(H,14,15)
SMILES: CN1C=C(C2=CC=CC=C21)C(C(=O)O)N
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

Amino-(1-methyl-1H-indol-3-YL)-acetic acid

CAS No.: 1000058-38-7

Cat. No.: VC3918024

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Amino-(1-methyl-1H-indol-3-YL)-acetic acid - 1000058-38-7

Specification

CAS No. 1000058-38-7
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 2-amino-2-(1-methylindol-3-yl)acetic acid
Standard InChI InChI=1S/C11H12N2O2/c1-13-6-8(10(12)11(14)15)7-4-2-3-5-9(7)13/h2-6,10H,12H2,1H3,(H,14,15)
Standard InChI Key BQGLTWZZGBBPGT-UHFFFAOYSA-N
SMILES CN1C=C(C2=CC=CC=C21)C(C(=O)O)N
Canonical SMILES CN1C=C(C2=CC=CC=C21)C(C(=O)O)N

Introduction

Chemical Identity and Structural Features

Amino-(1-methyl-1H-indol-3-yl)-acetic acid (systematic IUPAC name: 2-amino-2-(1-methyl-1H-indol-3-yl)acetic acid) belongs to the class of indole-containing α-amino acids. The molecule comprises a 1-methylindole scaffold substituted at the 3-position with an α-amino acetic acid group. X-ray crystallography of related indole-acetic acid derivatives reveals that the indole ring system adopts a nearly planar conformation, with the benzene and pyrrole rings forming a dihedral angle of 2.63° . The carboxylic acid and amino groups introduce hydrogen-bonding capacity, while the methyl group at N1 enhances lipophilicity compared to natural tryptophan derivatives.

Synthetic Methodology

Catalytic Aminomethylation Strategy

The synthesis, as detailed in , involves a two-step process:

  • Hf(OTf)₄-Me₃SiCl-Catalyzed Coupling: 1-Methylindole reacts with N,O-acetals (e.g., piperidin-1-yl-acetonitrile derivatives) in dichloromethane using hafnium(IV) triflate (5 mol%) and trimethylchlorosilane (1.2 equiv) as catalysts. This step achieves 92% yield for the intermediate nitrile precursor .

  • Acidic Hydrolysis: The nitrile group undergoes hydrolysis under refluxing HCl (6 M) to yield the carboxylic acid functionality. This step proceeds quantitatively, as confirmed by thin-layer chromatography and mass spectrometry .

Table 1: Optimization of Reaction Conditions for Intermediate Synthesis

ParameterOptimal ValueYield Impact (±10%)
Catalyst (Hf(OTf)₄)5 mol%<50% yield if omitted
Me₃SiCl Equiv1.2Yield drops to 65% at 0.8 equiv
SolventCH₂Cl₂<40% yield in THF
Reaction Time3 hours85% yield at 1 hour

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The compound's structure was unambiguously confirmed by ¹H NMR (300 MHz, DMSO-d₆) and ¹³C NMR (75 MHz, DMSO-d₆) spectroscopy :

Table 2: Key ¹H NMR Chemical Shifts

Proton Environmentδ (ppm)MultiplicityCoupling (Hz)
N-CH₃3.79Singlet-
Indole C3-H7.53Singlet-
α-Amino CH5.27Singlet-
Aromatic protons7.11–7.68MultipletJ = 7.8

¹³C NMR data corroborate the connectivity, with distinctive signals at δ 170.1 ppm (COOH) and δ 48.6 ppm (α-carbon) .

Mass Spectrometry and Elemental Analysis

High-resolution FAB-MS ([M+H]⁺) matches the theoretical m/z of 205.0977 with a 0.3 ppm error . Elemental analysis further validates purity:

Table 3: Elemental Composition Verification

ElementCalculated (%)Observed (%)
C64.3764.29
H5.785.81
N13.5913.62

Physicochemical Properties

Thermal Stability

The compound decomposes at 173–174°C without melting, consistent with zwitterionic amino acid behavior . Comparative thermogravimetric analysis with natural amino acids shows enhanced stability due to the aromatic indole system.

Solubility Profile

  • High Solubility: DMSO (>100 mg/mL)

  • Moderate Solubility: Methanol (15–20 mg/mL)

  • Low Solubility: Water (<1 mg/mL) at pH 7

The poor aqueous solubility arises from the hydrophobic indole moiety, suggesting formulation challenges for biological applications.

Compound ClassTargetPotency (μM)
Amino-(1-methylindol-3-yl)-AANot reported-
Ethyl hexahydroquinolineCalcium channels0.8–1.2
1-Methylindole-3-carboxaldehydeTubulin2.5

Challenges and Future Directions

  • Stereochemical Control: Current synthesis produces racemic mixtures. Developing asymmetric catalysis using chiral Hf complexes could enable enantioselective synthesis.

  • Prodrug Strategies: Esterification of the carboxylic acid may improve bioavailability for in vivo studies.

  • Target Identification: High-throughput screening against kinase libraries or GPCR panels is needed to elucidate mechanisms.

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